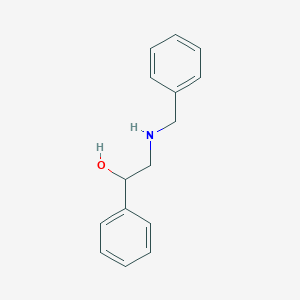

2-(Benzylamino)-1-phenylethanol

Vue d'ensemble

Description

2-(Benzylamino)-1-phenylethanol is an organic compound that features both an amino group and a hydroxyl group attached to a phenylethyl backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)-1-phenylethanol typically involves the reaction of benzylamine with phenylacetaldehyde. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The process generally involves the following steps:

Condensation Reaction: Benzylamine reacts with phenylacetaldehyde to form an imine intermediate.

Reduction: The imine intermediate is then reduced to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Benzylamino)-1-phenylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Benzylaminoacetophenone.

Reduction: N-Benzyl-N-phenylethanamine.

Substitution: 2-(Benzylamino)-1-phenylethyl chloride.

Applications De Recherche Scientifique

2-(Benzylamino)-1-phenylethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 2-(Benzylamino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.

Comparaison Avec Des Composés Similaires

2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar structure but differ in the length and substitution of the alkyl chain.

Phenylethanolamines: Compounds like phenylephrine and ephedrine have similar structural motifs but differ in their functional groups and biological activity.

Uniqueness: 2-(Benzylamino)-1-phenylethanol is unique due to its specific combination of amino and hydroxyl groups attached to a phenylethyl backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.

Activité Biologique

Overview

2-(Benzylamino)-1-phenylethanol is an organic compound recognized for its diverse biological activities and potential therapeutic applications. This compound features both an amino group and a hydroxyl group attached to a phenylethyl backbone, which contributes to its interaction with various biological targets. Research has highlighted its roles in enzyme inhibition, cellular signaling, and potential therapeutic effects in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biomembranes : Similar compounds have been shown to disrupt lipid bilayers, affecting membrane fluidity and integrity. This disruption can lead to altered cellular functions and bacteriostatic effects .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may play a role in various metabolic pathways and disease processes.

- Cellular Signaling : Its structural features allow it to engage in hydrogen bonding and π-π interactions, crucial for modulating cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has demonstrated bacteriostatic properties, particularly against Gram-positive bacteria. Its mechanism involves the incorporation into bacterial membranes, disrupting their structure and function .

- Neuroprotective Effects : Studies suggest potential applications in neurodegenerative disease treatment, as it may protect neuronal cells from oxidative stress and apoptosis.

- Cytotoxicity : The compound has shown varying degrees of cytotoxicity in different cell lines, indicating its potential as an anticancer agent.

Case Studies

- Antimicrobial Studies : A study examining the bacteriostatic effects of this compound found that it inhibited bacterial growth at concentrations as low as 8 mM. The research indicated a correlation between the compound's ability to integrate into lipid membranes and its antimicrobial efficacy .

- Neuroprotective Research : In vitro studies have shown that this compound can reduce oxidative stress in neuronal cell cultures, suggesting a protective effect against neurodegeneration. These findings support its potential use in treating conditions like Alzheimer’s disease.

Data Table of Biological Activities

Propriétés

IUPAC Name |

2-(benzylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCLQUZOIZSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281967 | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27159-30-4 | |

| Record name | NSC23646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary chemical reaction involving 2-(Benzylamino)-1-phenylethanol as described in the research?

A1: this compound serves as a key starting material in the synthesis of 4-phenyltetrahydroisoquinolines. This reaction proceeds via an acid-catalyzed ring closure. [, ] The research explores the scope and limitations of this reaction, providing insights into the optimal conditions and potential mechanisms involved.

Q2: Has this compound been used in analytical chemistry applications?

A2: Yes, a derivative of this compound has been utilized in the development of a novel chiral stationary phase for chromatography. [] Specifically, an S-(-)-2-benzylamino-1-phenylethanol mono-derivative β-cyclodextrin bonded stationary phase (BzCSP) was created. This stationary phase proved effective in separating enantiomers of various chiral compounds, including pesticides, highlighting its potential for analytical applications, especially in determining enantiomeric purity and analyzing chiral mixtures.

Q3: Are there any studies exploring the performance of the BzCSP under different chromatographic conditions?

A3: The research on BzCSP demonstrated its versatility by testing its performance under various chromatographic modes, including normal phase, reversed-phase, and polar organic modes. [] This "multi-mode" capability makes BzCSP a promising tool for separating a wide range of chiral compounds, expanding its applicability in analytical chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.